molecular formula C16H13ClF3N3OS B13102669 1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea

1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea

Cat. No.: B13102669
M. Wt: 387.8 g/mol
InChI Key: IQIWTHUHWWFKLS-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenyl group, a chloropyridinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Acetylphenyl Isothiocyanate: This intermediate can be synthesized by reacting 3-acetylphenylamine with thiophosgene under controlled conditions.

    Preparation of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethylamine: This intermediate is obtained by reacting 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine source.

    Coupling Reaction: The final step involves the reaction of 3-acetylphenyl isothiocyanate with 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylamine to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or alkane.

    Substitution: The chlorine atom in the pyridinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The acetylphenyl and chloropyridinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Acetylphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(3-Acetylphenyl)-3-((3-chloro-5-methylpyridin-2-yl)methyl)thiourea
  • 1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)thiourea

Uniqueness

1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and lipophilicity. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClF3N3OS

Molecular Weight

387.8 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiourea

InChI

InChI=1S/C16H13ClF3N3OS/c1-9(24)10-3-2-4-12(5-10)23-15(25)22-8-14-13(17)6-11(7-21-14)16(18,19)20/h2-7H,8H2,1H3,(H2,22,23,25)

InChI Key

IQIWTHUHWWFKLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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